Array ( [bid] => 6739851 ) Buy 3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid

3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid

Catalog No.
S7026875
CAS No.
M.F
C22H27NO2
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl...

Product Name

3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid

IUPAC Name

3-[[3-[(4-propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C22H27NO2/c1-16(2)20-8-6-17(7-9-20)12-19-10-11-23(15-19)14-18-4-3-5-21(13-18)22(24)25/h3-9,13,16,19H,10-12,14-15H2,1-2H3,(H,24,25)

InChI Key

KEDMUYAYFSHYEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CCN(C2)CC3=CC(=CC=C3)C(=O)O
3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid (referred to as 'the compound' throughout this paper) is a chemical compound that has drawn the attention of researchers due to its potential applications in various fields of research and industry. In this paper, we will discuss the background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of the compound.
The compound is a white to off-white powder that belongs to the class of benzoic acids. It was first synthesized by researchers at Merck in the 1990s and later patented in 2002. Since then, the compound has been studied extensively due to its potential applications in various fields including medicinal chemistry, materials science, biochemistry, and chemical synthesis.
The compound has a molecular formula of C25H32N2O2 and a molecular weight of 396.54 g/mol. It is soluble in polar solvents such as methanol, ethanol, and water and insoluble in nonpolar solvents such as hexane and toluene. Its melting point is around 179°C, and its boiling point is above 400°C. The compound is stable under normal conditions and does not undergo decomposition easily.
The compound can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The synthesis process is not straightforward and requires specialized equipment and expertise. The process has been described in detail in several studies, and various modifications have been proposed to improve yield and purity. Characterization of the compound can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and infrared (IR) spectroscopy.
Analysis of the compound can be done using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These techniques are useful in determining the purity and identity of the compound and can be used to detect impurities or degradation products.
The compound has been shown to exhibit antitumor and anti-inflammatory activity in vitro. Studies have also shown that it has potential as an antidepressant and anxiolytic drug. The compound interacts with various receptors in the body, including the sigma-1 receptor, which is involved in pain regulation and neural transmission.
Limited information is available on the toxicity and safety of the compound. However, studies have shown that it is well-tolerated by animal models, and no major adverse effects have been reported. Nonetheless, further research is needed to determine the safety of the compound in humans.
The compound has potential applications in various fields of research and industry, including medicinal chemistry, materials science, biochemistry, and chemical synthesis. As mentioned earlier, the compound exhibits antitumor and anti-inflammatory activity and, therefore, has potential as a lead compound for the development of novel drugs. It can also be used as a building block for the synthesis of other compounds and materials.
Research on the compound is ongoing, and numerous studies have been published on its synthesis, characterization, and biological properties. Recent studies have focused on the development of novel synthetic strategies for the compound and its analogs and the evaluation of its potential as a therapeutic agent.
The compound has potential implications in various fields of research and industry. In medicinal chemistry, it can be used as a lead compound for the development of novel drugs with antitumor, anti-inflammatory, antidepressant, and anxiolytic activity. In materials science, it can be used as a building block for the synthesis of polymers and other materials with specific properties. In biochemistry, it can be used to study the interactions between receptors and ligands.
Despite the potential applications of the compound, there are limitations to its use. The complex synthesis process and the limited availability of the compound may hinder its widespread use in research and industry. Moreover, its low solubility in nonpolar solvents may limit its potential applications in certain fields. Nonetheless, efforts are underway to improve the synthesis process and to develop more potent analogs with better solubility and bioactivity.
With the ongoing research on the compound, several future directions can be identified. These include:
1. Development of novel synthetic strategies to improve the yield of the compound and its analogs.
2. Investigation of the structure-activity relationship of the compound and its analogs to improve its potency and selectivity.
3. Evaluation of the toxicity and safety of the compound in humans.
4. Exploration of the potential applications of the compound in other fields such as environmental science and energy research.
5. Development of novel analytical techniques for the detection and characterization of the compound and its impurities.
6. Investigation of the pharmacokinetics and pharmacodynamics of the compound to inform drug development.
7. Investigation of the potential mechanisms of action of the compound in the body to inform drug development and therapeutic applications.
8. Investigation of the potential for the compound to be used as a diagnostic tool or imaging agent in medical applications.
9. Exploration of the potential for the compound to be used in combination with other drugs or therapies to improve efficacy and minimize side effects.
10. Investigation of the potential for the compound to be used as a biosensor or drug delivery agent.
In conclusion, 3-[[3-[(4-Propan-2-ylphenyl)methyl]pyrrolidin-1-yl]methyl]benzoic acid is a chemical compound that has drawn the attention of researchers due to its potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety, and current state of research have been discussed. The compound has potential implications in various fields such as medicinal chemistry, materials science, biochemistry, and chemical synthesis, and several future directions have been identified for further research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.204179104 g/mol

Monoisotopic Mass

337.204179104 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-26-2023

Explore Compound Types